molecular formula C24H19BrClFN2O2 B14924391 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B14924391
M. Wt: 501.8 g/mol
InChI Key: DDDVTYMHTRVUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-BROMO-1-(2-CHLORO-4-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, fluorine, and methoxy groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-1-(2-CHLORO-4-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

4-[4-BROMO-1-(2-CHLORO-4-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-BROMO-1-(2-CHLORO-4-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-BROMO-1-(2-CHLORO-4-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of substituents and the presence of the pyrazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19BrClFN2O2

Molecular Weight

501.8 g/mol

IUPAC Name

4-bromo-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19BrClFN2O2/c1-30-19-9-4-15(5-10-19)23-22(25)24(16-6-11-20(31-2)12-7-16)29(28-23)14-17-3-8-18(27)13-21(17)26/h3-13H,14H2,1-2H3

InChI Key

DDDVTYMHTRVUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.